N-Methylpiperidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

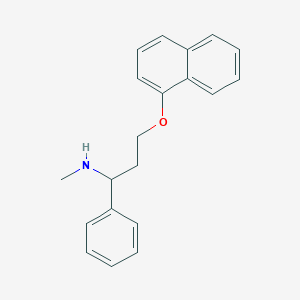

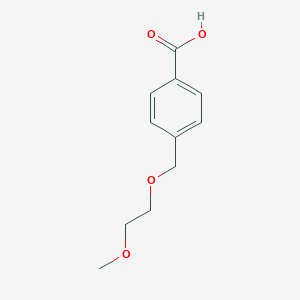

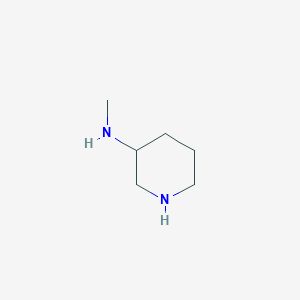

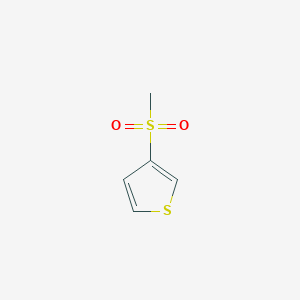

“N-Methylpiperidin-3-amine” is a compound that belongs to the class of organic compounds known as piperidines . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in modern organic chemistry. A study by Justin H. Wilde, Diane A. Dickie, and W. Dean Harman describes a highly divergent synthesis of 3-Aminotetrahydropyridines. The process involves dihapto-coordinate 1,2-dihydropyridine complexes of the metal fragment undergoing protonation at C6 followed by regioselective amination at C5 with a variety of primary and secondary amines .

Molecular Structure Analysis

The molecular structure of “N-Methylpiperidin-3-amine” can be represented by the formula C6H14N2 . The InChI code for the compound is 1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methylpiperidin-3-amine” include a molecular weight of 114.19 g/mol . The compound is also characterized by a topological polar surface area of 29.3 Ų .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives are known for their pharmacophoric features and are utilized in various therapeutic applications. They have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents .

Life Science Research

In life science research, piperidine derivatives can be used in cell biology, genomics, proteomics, and other fields. They may be involved in the synthesis of compounds or as part of the analytical process .

Material Science

Piperidine compounds can play a role in material science research. They might be used in the development of new materials or in the study of material properties .

Chemical Synthesis

In chemical synthesis, piperidine derivatives are valuable intermediates. They can be used to synthesize a wide range of chemical compounds for various applications .

Chromatography

Piperidine derivatives can be used in chromatography as standards or reagents to help identify and quantify other substances .

Analytical Research

In analytical research, these compounds can be used as reference materials or in the development of new analytical methods .

Alzheimer’s Disease Treatment

Some piperidine derivatives have shown potential in Alzheimer’s disease treatment by expressing antiaggregatory and antioxidant effects .

Antioxidant Properties

Piperidine-based compounds like Piperine have demonstrated powerful antioxidant action due to their capability of hindering or suppressing free radicals .

Safety and Hazards

The safety data sheet for a similar compound, “N,N-dimethylpiperidin-3-amine dihydrochloride”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Piperidine and its derivatives, including “N-Methylpiperidin-3-amine”, have significant potential in drug discovery and development . Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their medical applications .

Mechanism of Action

- N-Methylpiperidin-3-amine (also known as 1-methylpiperidin-3-amine) is a synthetic compound with a piperidine ring structure . However, specific primary targets for this compound are not widely documented in the literature.

- Generally, piperidine derivatives exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . The exact targets for N-Methylpiperidin-3-amine may vary depending on its specific context of use.

- N-Methylpiperidin-3-amine is primarily a kappa-opioid receptor agonist . It also possesses local anesthetic effects.

- Compared to morphine, N-Methylpiperidin-3-amine may produce less smooth muscle spasm, constipation, and depression of the cough reflex .

- Interestingly, N-Methylpiperidin-3-amine has the unique ability to interrupt postoperative shivering and shaking chills induced by amphotericin B .

Target of Action

Mode of Action

Result of Action

properties

IUPAC Name |

N-methylpiperidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAXTAOSOVPBQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576653 |

Source

|

| Record name | N-Methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylpiperidin-3-amine | |

CAS RN |

150395-92-9 |

Source

|

| Record name | N-Methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)

![2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B186602.png)

![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)